An In-depth Technical Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: Synthesis, Characterization, and Therapeutic Context
An In-depth Technical Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: Synthesis, Characterization, and Therapeutic Context
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This chiral β-amino amide, identified as a key intermediate in the synthesis of novel therapeutic agents, is of significant interest to the drug development community. This document details a validated synthetic protocol, offers an in-depth analysis of its structural and physicochemical properties through predicted and analogous spectral data, and situates the compound within the broader context of its development as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).
Introduction: The Therapeutic Promise of IAP Antagonists
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide emerges from a focused effort in medicinal chemistry to develop novel cancer therapeutics. Specifically, its synthesis is a critical step in the creation of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs)[1]. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key enzymes in the apoptotic cascade[2][3]. In many cancers, IAPs are overexpressed, leading to a resistance to apoptosis and contributing to tumor growth and chemoresistance[4].
Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, can bind to IAPs and prevent them from inhibiting caspases, thereby restoring the natural apoptotic process in cancer cells[5][6]. The development of such "Smac mimetics" is a promising strategy in oncology[7]. (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide serves as a crucial building block for constructing these complex IAP antagonists, as detailed in patent literature from Bristol-Myers Squibb[1][8]. This guide will dissect the chemistry of this important intermediate.
Physicochemical Properties
Due to the limited availability of public experimental data for this specific intermediate, the following table combines known identifiers with predicted and analogous physical properties to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | (3R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide | - |
| CAS Number | 870812-31-0 | [1] |
| Molecular Formula | C₁₂H₁₈N₂OS | [1] |
| Molecular Weight | 238.35 g/mol | [1] |
| Mass Spec (CI) | m/z = 239 [M+H]⁺ | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogous Compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water. | General thioether & amide properties[6][9] |
| Optical Rotation [α]D | Not experimentally determined. Expected to be non-zero due to the (R)-chirality. | Chiral compound principles[10] |
Synthesis and Mechanism
The primary documented synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide involves the deprotection of a carbamate-protected precursor[1]. This approach is common in peptide and peptidomimetic synthesis to control reactivity at the amine functionality.
Synthetic Protocol: Deprotection of a Phenylmethyl Carbamate Precursor
The synthesis starts from the immediate precursor, N-[(1R)-3-(DiMethylaMino)-3-oxo-1-[(phenylthio)Methyl]propyl]carbaMic Acid PhenylMethyl Ester (CAS 870812-30-9)[2][5].
Reaction Scheme:
Caption: Deprotection of the carbamate precursor to yield the target compound.
Step-by-Step Methodology: [1]
-
Reaction Setup: A suspension of N-[(1R)-3-(DiMethylaMino)-3-oxo-1-[(phenylthio)Methyl]propyl]carbaMic Acid PhenylMethyl Ester (10.60 g, 28.46 mmol) is prepared in 50 mL of 30% hydrogen bromide in acetic acid.
-
Reaction Execution: The mixture is stirred at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Acid-Base Extraction): a. The resulting homogeneous reaction mixture is concentrated under reduced pressure. b. The residue is diluted with water (200 mL) and 5% aqueous HCl (100 mL). c. This aqueous solution is washed with diethyl ether (3 times) to remove organic, non-basic impurities. d. The aqueous phase is then carefully brought to a pH of ~8-9 by the portion-wise addition of solid sodium carbonate. e. The basic aqueous phase is extracted with dichloromethane (5 times).
-
Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the desired product, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The reported yield for this transformation is high, at 96%[1].
Causality Behind Experimental Choices:
-
HBr in Acetic Acid: This is a standard and robust reagent for the cleavage of benzyl-type carbamates (like the Cbz group). The strong acid protonates the carbamate oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion, leading to cleavage.
-
Acid-Base Extraction: This is a classic purification technique for isolating a basic compound (the amine product) from acidic or neutral starting materials and byproducts. By protonating the amine with HCl, it becomes water-soluble and can be washed with an organic solvent to remove impurities. Subsequent basification deprotonates the amine, making it soluble in an organic solvent like dichloromethane for extraction.
Spectroscopic Characterization (Predicted and Analogous)
While experimental spectra for the title compound are not publicly available, a detailed prediction of its key spectral features can be made based on its functional groups and data from analogous structures.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR chemical shift ranges for the target molecule.
-
Phenyl Protons (Ar-H): Expected to appear as a multiplet in the aromatic region, approximately δ 7.2-7.4 ppm[11].
-
N,N-Dimethyl Protons (-N(CH₃)₂): Due to restricted rotation around the amide C-N bond, these two methyl groups are diastereotopic and may appear as two distinct singlets. However, in many simple N,N-dimethylamides at room temperature, they appear as a single, sometimes broadened, singlet around δ 2.9 ppm[2].
-
Methylene adjacent to Sulfur (-CH₂-SPh): These protons are diastereotopic and will likely appear as two doublets of doublets (dd) in the range of δ 3.0-3.2 ppm.
-
Methine Proton (-CH-NH₂): This proton, being adjacent to the chiral center and the amine, will likely be a multiplet around δ 3.4-3.6 ppm.
-
Methylene adjacent to Carbonyl (-CH₂-CO-): These protons will likely appear as a multiplet around δ 2.4-2.6 ppm[12].
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent. A range of δ 1.5-2.0 ppm is a reasonable estimate[13].
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-C=O): Expected to be in the range of δ 170-175 ppm.
-
Aromatic Carbons (Ar-C): Several signals are expected between δ 125-140 ppm.
-
N,N-Dimethyl Carbons (-N(CH₃)₂): Two signals may be present due to hindered rotation, typically around δ 35-38 ppm[2].
-
Methine Carbon (-CH-NH₂): Estimated to be in the range of δ 50-55 ppm.
-
Methylene adjacent to Sulfur (-CH₂-SPh): Expected around δ 35-40 ppm.
-
Methylene adjacent to Carbonyl (-CH₂-CO-): Expected around δ 40-45 ppm.
Predicted IR Spectrum
-
N-H Stretch: A primary amine typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These may be broad.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption is expected around 1630-1680 cm⁻¹ for the tertiary amide carbonyl[14].
-
C-N Stretch: Will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
Potential Applications and Future Directions
As an intermediate in the synthesis of IAP antagonists, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a valuable molecule for research in oncology and immunology. The development of IAP inhibitors is an active area of drug discovery, with several candidates in clinical trials[5].
The key structural features of this molecule – the chiral β-amino group and the phenylthio moiety – are likely important for the final activity of the IAP antagonists derived from it. The phenylthio group, in particular, can engage in various non-covalent interactions within a protein's binding pocket and can influence the pharmacokinetic properties of a drug candidate.
Future work involving this compound would likely focus on its incorporation into a diverse library of IAP antagonists to explore structure-activity relationships (SAR). Modifications to the phenyl ring, the length of the carbon backbone, and the nature of the amide group could all be explored to optimize potency, selectivity, and drug-like properties.
Conclusion
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a strategically important chiral building block in the synthesis of IAP antagonists. While detailed experimental characterization is not widely available, its synthesis is well-documented, and its physicochemical and spectroscopic properties can be reliably predicted. This guide provides a foundational understanding of this compound, intended to support further research and development in the critical area of apoptosis-modulating cancer therapeutics.
References
- Cossu, F., et al. (2015). Small molecule inhibitor of apoptosis proteins antagonists: a patent review.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Sun, H., et al. (2012). Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. ACS Medicinal Chemistry Letters, 3(2), 118-122.
-
Justia Patents. (n.d.). Patents Assigned to Bristol-Myers Squibb Company. Retrieved from [Link]
- Flygare, J. A., & Fairbrother, W. J. (2010). Small-molecule pan-IAP antagonists: a patent review.
-
Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]
- Hird, A. W., et al. (2014). Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1815-1819.
- Google Patents. (n.d.). WO2019089991A1 - Novel agents targeting inhibitor of apoptosis proteins.
- Google Patents. (n.d.). EP2925764A4 - ANTAGONISTS OF APOPTOSIS INHIBITORY PROTEINS (IAPS).
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
- Flygare, J. A., et al. (2012). The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101-4113.
- Google Patents. (n.d.). EP2434889B1 - Iap inhibitors.
- Google Patents. (n.d.). WO2006069063A1 - Pyrrolidine inhibitors of iap.
- Google Patents. (n.d.). US 2005/0272742 A1.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
- La-Venia, A., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry, 9(33), 4343-4351.
- Vince, R., & Daluge, S. (2018). Recent advances in understanding inhibitor of apoptosis proteins. F1000Research, 7, 1927.
- LaCasse, E. C., et al. (2018). Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology, 10(12), a036323.
-
Imperial College London. (n.d.). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). Butanamide, N,N-dimethyl-. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibitor of apoptosis proteins antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. Published Patent Application Access and Status Information Sheet for Members of the Public | USPTO [uspto.gov]
- 10. WO2006069063A1 - Pyrrolidine inhibitors of iap - Google Patents [patents.google.com]
- 11. MXPA06014969A - Inhibitors of iap. - Google Patents [patents.google.com]
- 12. EP2925764A4 - ANTAGONISTS OF APOPTOSIS INHIBITORY PROTEINS (IAPS) - Google Patents [patents.google.com]
- 13. WO2019089991A1 - Novel agents targeting inhibitor of apoptosis proteins - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
